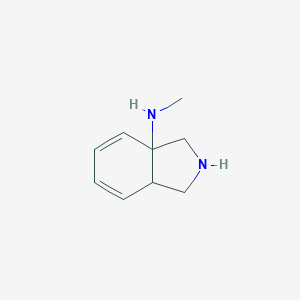
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine, also known as MT-45, is a synthetic opioid analgesic. It was first synthesized in the 1970s by a team of researchers at Purdue Pharma. MT-45 has been found to be a potent analgesic, with effects similar to those of morphine. However, it has also been found to have a number of drawbacks, including a high potential for abuse and addiction.
Wirkmechanismus
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor. N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is metabolized primarily by the liver, and its metabolites are excreted in the urine.
Biochemical and Physiological Effects:
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has a number of biochemical and physiological effects. It has been found to be a potent analgesic, with effects similar to those of morphine. It also has sedative and anxiolytic effects, and can cause respiratory depression. N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been found to have a high potential for abuse and addiction, and can cause a number of adverse effects, including nausea, vomiting, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent analgesic, which makes it useful for studying the mechanisms of pain perception. However, its potential for abuse and addiction makes it difficult to use in studies involving human subjects. In addition, its effects on the central nervous system can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine. One area of interest is its potential as a treatment for chronic pain. Researchers are also interested in studying its effects on the central nervous system, particularly its potential for causing addiction and dependence. In addition, there is interest in developing new synthetic opioids that have fewer adverse effects than N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine.
Synthesemethoden
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine can be synthesized through a number of different methods. One common method involves the reaction of 2,3-dihydro-1H-inden-2-amine with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The resulting product is then reduced using lithium aluminum hydride to yield N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been the subject of a number of scientific studies, particularly in the field of pain management. Researchers have investigated its potential as a treatment for chronic pain, as well as its effects on the central nervous system. N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has also been studied for its potential to cause addiction and dependence, as well as its potential to interact with other drugs.
Eigenschaften
CAS-Nummer |
177337-08-5 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
N-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine |
InChI |
InChI=1S/C9H14N2/c1-10-9-5-3-2-4-8(9)6-11-7-9/h2-5,8,10-11H,6-7H2,1H3 |
InChI-Schlüssel |
NYGOKRSIGCKLLX-UHFFFAOYSA-N |
SMILES |
CNC12CNCC1C=CC=C2 |
Kanonische SMILES |
CNC12CNCC1C=CC=C2 |
Synonyme |
3aH-Isoindol-3a-amine,1,2,3,7a-tetrahydro-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





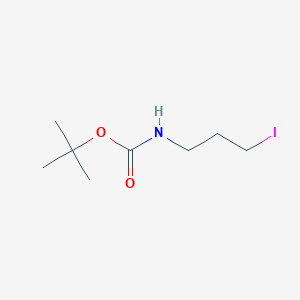



![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)

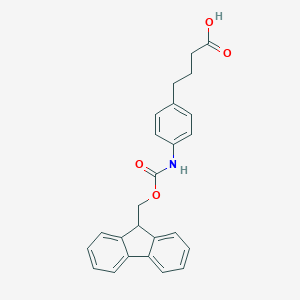
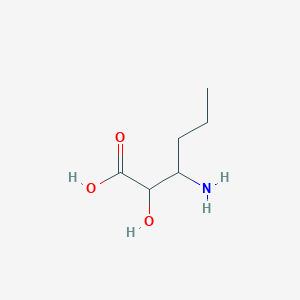

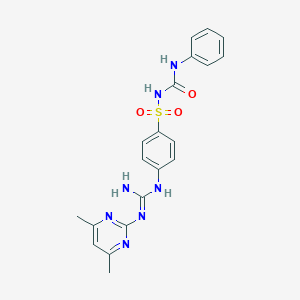
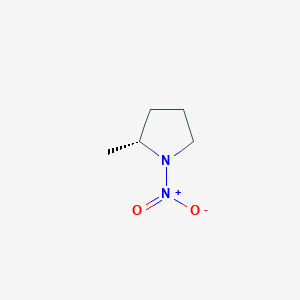
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)